molecular formula C15H22N2O4 B8181533 Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B8181533
M. Wt: 294.35 g/mol
InChI Key: CCRFCMXYJWIJHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biological Synthesis : (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate was synthesized as a key intermediate in biotin production, showing a 67% overall yield from L-cysteine (Qin et al., 2014).

  • Yield Improvement : The yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate was improved using KOH catalyst, resulting in a 95% average yield (Xiao-jian, 2010).

  • Pharmaceutical Development : Large-scale production of (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine and its analogs from L-aspartic acid has been crucial for developing new pharmaceutical products (Yoshida et al., 1996).

  • Synthesis of Neuroexcitant : An enantioselective synthesis method was presented for neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), achieving 99% enantiopurity (Pajouhesh et al., 2000).

  • Antioxidant Properties : Mesoporous silica nanoparticles-loaded T512 significantly enhanced the oxidation stability of synthetic ester oil, indicating its potential as a smart antioxidant (Huang et al., 2018).

  • Enzymatic Applications : The key fragment of microsporin B, methyl-(2 S,8 R)-2-((tert-butoxycarbonyl)amino)-8-hydroxydecanoate, was synthesized, showcasing a new approach for stereoselective synthesis of organometallic compounds in medicinal chemistry (Swaroop et al., 2014).

properties

IUPAC Name

methyl 3-(3-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-6-5-7-11(16)8-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRFCMXYJWIJHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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Methyl 3-(3-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate
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